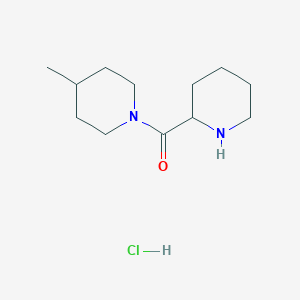

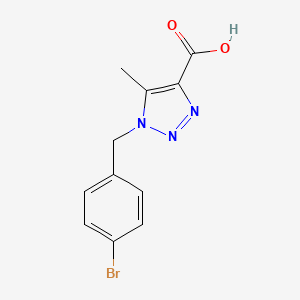

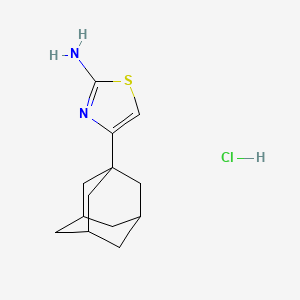

4-(1-Adamantyl)-2-aminothiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Adamantyl)-2-aminothiazole hydrochloride is a chemical compound that is related to other adamantyl compounds such as 4-[1-adamantyl(ethyl)amino]-1-phenyl-1-butanone hydrochloride and 1-(1-Adamantyl)ethylamine hydrochloride . These compounds are often used in research and have various applications in the field of chemistry and medicine .

Synthesis Analysis

The synthesis of adamantyl compounds often involves reactions with adamantane or its derivatives . For example, 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can be reduced to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .Molecular Structure Analysis

The molecular structure of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is related to other adamantyl compounds. For instance, 4-[1-adamantyl(ethyl)amino]-1-phenyl-1-butanone hydrochloride has a linear formula of C22H32ClNO .Chemical Reactions Analysis

Adamantyl compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane, a polycyclic cage molecule with high symmetry and remarkable properties, is the smallest representative of diamondoids . The adamantane moiety is lipophilic and can ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .Applications De Recherche Scientifique

I have conducted searches to find specific scientific research applications of 4-(1-Adamantyl)-2-aminothiazole hydrochloride , but the information available is quite limited. The compound is mentioned as a biochemical used in proteomics research , which involves the study of proteomes and their functions.

Mécanisme D'action

Target of Action

It’s worth noting that the compound’s close relative, rimantadine, is known to target the m2 protein of the influenza a virus . This protein plays a crucial role in the viral life cycle, particularly in the release of viral RNA into the host cell nucleus .

Mode of Action

The mode of action of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is likely to involve interaction with its target, leading to inhibition of the target’s function . For instance, Rimantadine, a similar compound, inhibits the replication of influenza A viruses by preventing the release of infectious viral RNA into the host cell nucleus . This is achieved by interfering with the function of the M2 protein .

Biochemical Pathways

By inhibiting the function of the M2 protein, the compound could prevent the release of viral RNA into the host cell nucleus, thereby disrupting the replication of the virus .

Pharmacokinetics

It’s worth noting that the compound’s close relative, rimantadine, is known to have good bioavailability

Result of Action

The result of the action of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is likely to be the inhibition of viral replication, given its proposed mode of action . This could potentially lead to a decrease in the severity and duration of symptoms in individuals infected with the influenza A virus .

Action Environment

The action environment of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is likely to be within host cells infected by the influenza A virus

Safety and Hazards

Orientations Futures

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Propriétés

IUPAC Name |

4-(1-adamantyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S.ClH/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6H2,(H2,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQRNQJFCJUSDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantyl)-2-aminothiazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.